molecular formula C13H12O2S B13752938 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide CAS No. 5324-59-4

2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide

Cat. No.: B13752938
CAS No.: 5324-59-4
M. Wt: 232.30 g/mol
InChI Key: MFTYZEQIWFKLCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with sulfur and subsequent oxidation to form the dioxide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiochromene derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1H-Naphtho(2,1-b)thiopyran: Similar structure but lacks the dioxide functional group.

    2,3-Dihydro-1H-benzo(f)chromene: Similar structure but contains an oxygen atom instead of sulfur.

    Thiochroman-4-one: Contains a similar thiochromene ring system but with a ketone functional group.

Uniqueness

2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is unique due to its specific dioxide functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

5324-59-4

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]thiochromene 4,4-dioxide

InChI

InChI=1S/C13H12O2S/c14-16(15)9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)16/h1-2,4-5,7-8H,3,6,9H2

InChI Key

MFTYZEQIWFKLCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)S(=O)(=O)C1

Origin of Product

United States

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